

Spectroscopic Profile of Allyl Isovalerate: A Technical Guide

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Compound of Interest

Compound Name: **Allyl isovalerate**

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyl isovalerate** (prop-2-enyl 3-methylbutanoate), a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **allyl isovalerate** are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **allyl isovalerate** was acquired in deuterated chloroform (CDCl₃) on a 90 MHz instrument.^[1]^[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.90	ddt	1H	-CH=CH ₂
5.33	dq	1H	=CH ₂ (trans)
5.23	dq	1H	=CH ₂ (cis)
4.57	dt	2H	-O-CH ₂ -
2.20	d	2H	-CO-CH ₂ -
2.12	m	1H	-CH(CH ₃) ₂
0.97	d	6H	-CH(CH ₃) ₂

Table 1: ¹H NMR data for **allyl isovalerate**.[\[2\]](#)

13C NMR Spectroscopic Data

The ¹³C NMR spectrum was also recorded in CDCl₃.[\[1\]](#) The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
172.65	C=O
132.55	-CH=
118.02	=CH ₂
64.84	-O-CH ₂ -
43.40	-CO-CH ₂ -
25.77	-CH-
22.44	-CH ₃

Table 2: ¹³C NMR data for **allyl isovalerate**.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below corresponds to the analysis of a liquid film of **allyl isovalerate**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1160	Strong	C-O stretch (ester)

Table 3: Principal IR absorption bands for **allyl isovalerate**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion [M]⁺ is observed at m/z 142.

m/z	Relative Intensity (%)	Proposed Fragment
142	~15	[C ₈ H ₁₄ O ₂] ⁺ (Molecular Ion)
100	~15	[M - C ₃ H ₅ O] ⁺
85	100	[C ₄ H ₅ O ₂] ⁺
57	~98	[C ₄ H ₉] ⁺
41	~95	[C ₃ H ₅] ⁺

Table 4: Major fragments in the EI mass spectrum of **allyl isovalerate**.^[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation: Dissolve 5-25 mg of **allyl isovalerate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).^{[3][4]} For ^{13}C NMR, a more concentrated solution (50-100 mg) may be necessary.^[4]
- Filtration: Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[3]
- Instrumentation: Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - For ^{13}C NMR, a larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.
- Referencing: Use the residual solvent peak (CHCl_3 at 7.26 ppm) or tetramethylsilane (TMS) as an internal standard to reference the spectrum.^[3]

FT-IR Spectroscopy Protocol (Neat Liquid)

Two common methods for analyzing neat liquid samples are the transmission method using salt plates and the Attenuated Total Reflectance (ATR) method.

Transmission Method:

- Sample Preparation: Place one to two drops of **allyl isovalerate** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum. A typical range is $4000\text{-}400\text{ cm}^{-1}$.^[1]

- Background Correction: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

ATR Method:

- Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[1]
- Background Scan: Record a background spectrum with the clean, empty ATR crystal.
- Sample Application: Place a single drop of **allyl isovalerate** directly onto the ATR crystal surface.
- Data Acquisition: Acquire the spectrum. The IR beam will interact with the sample at the crystal surface.[1]
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

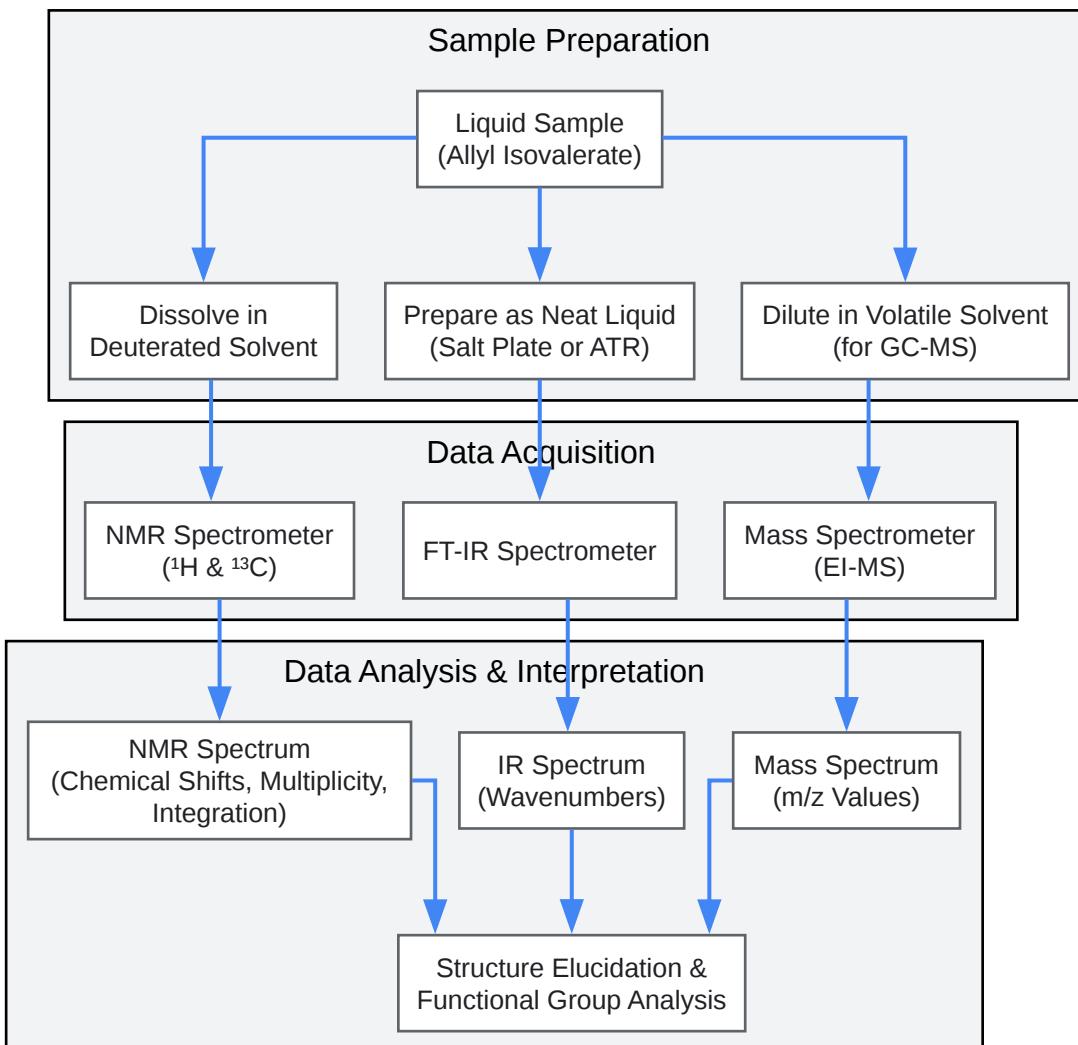
Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: Inject a small amount of the liquid sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification. The sample is volatilized in the injection port.[5]
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **allyl isovalerate**.

Spectroscopic Analysis Workflow for a Liquid Sample

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Spectroscopic analysis workflow.

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